molecular formula C18H36O4 B12655968 O-Tetradecyl OO-isopropyl peroxycarbonate CAS No. 94089-15-3

O-Tetradecyl OO-isopropyl peroxycarbonate

Katalognummer: B12655968
CAS-Nummer: 94089-15-3
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: NJJUXHVBEOWMJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Tetradecyl OO-isopropyl peroxycarbonate is a chemical compound known for its unique peroxycarbonate structure. It is characterized by the presence of a peroxycarbonate group, which is a functional group containing a peroxide bond (O-O) and a carbonate group (C=O). This compound is used in various industrial and scientific applications due to its reactivity and stability under certain conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Tetradecyl OO-isopropyl peroxycarbonate typically involves the reaction of tetradecyl alcohol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbonate ester, which is then oxidized to form the peroxycarbonate compound. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

O-Tetradecyl OO-isopropyl peroxycarbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.

    Reduction: Under certain conditions, it can be reduced to its corresponding alcohol and carbonate.

    Substitution: The peroxycarbonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: The major products include oxidized organic compounds and carbon dioxide.

    Reduction: The major products are tetradecyl alcohol and isopropyl carbonate.

    Substitution: The major products depend on the nucleophile used but generally include substituted peroxycarbonates and the corresponding nucleophile derivatives.

Wissenschaftliche Forschungsanwendungen

O-Tetradecyl OO-isopropyl peroxycarbonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an initiator in polymerization reactions, particularly in the production of polyesters and polycarbonates.

    Biology: The compound is used in the study of oxidative stress and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a bleaching agent in the textile industry.

Wirkmechanismus

The mechanism of action of O-Tetradecyl OO-isopropyl peroxycarbonate involves the homolytic cleavage of the peroxide bond, leading to the formation of alkoxy and carbonate radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • O-Tetradecyl OO-tert-butyl peroxycarbonate
  • O-Tetradecyl OO-ethyl peroxycarbonate
  • O-Tetradecyl OO-methyl peroxycarbonate

Uniqueness

O-Tetradecyl OO-isopropyl peroxycarbonate is unique due to its specific alkyl chain length and the presence of an isopropyl group. This structure imparts distinct reactivity and stability characteristics, making it suitable for specific applications where other peroxycarbonates may not be as effective.

Eigenschaften

CAS-Nummer

94089-15-3

Molekularformel

C18H36O4

Molekulargewicht

316.5 g/mol

IUPAC-Name

propan-2-yloxy tetradecyl carbonate

InChI

InChI=1S/C18H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)22-21-17(2)3/h17H,4-16H2,1-3H3

InChI-Schlüssel

NJJUXHVBEOWMJF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCOC(=O)OOC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.